molecular formula C17H13ClN4O3S B2360269 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1105234-56-7

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2360269
CAS No.: 1105234-56-7
M. Wt: 388.83
InChI Key: VCAOAZJMPFUMNZ-UHFFFAOYSA-N
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Description

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole intermediates. The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, such as palladium or nickel, and controlling the temperature and solvent conditions to favor the desired reaction pathways .

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .

Scientific Research Applications

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3S/c18-13-7-6-12(26-13)16-20-21-17(25-16)19-15(24)10-8-14(23)22(9-10)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAOAZJMPFUMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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